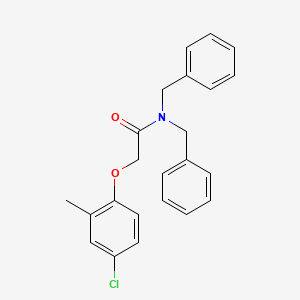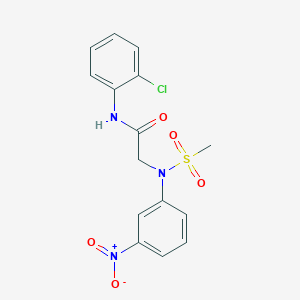![molecular formula C20H15F2NOS B3618973 N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3618973.png)
N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB is a benzamide derivative that has been found to exhibit promising anti-cancer and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been found to induce oxidative stress in cancer cells, leading to cell death. In terms of its anti-inflammatory effects, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a relatively low toxicity profile, making it a potentially safe therapeutic agent. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is a critical process for tumor growth. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide has several advantages for lab experiments, including its relatively low toxicity profile and its ability to inhibit the growth of various cancer cell lines. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide. One potential direction is to investigate its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-4-[(phenylthio)methyl]benzamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has been found to exhibit anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-4-(phenylsulfanylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NOS/c21-16-10-11-19(18(22)12-16)23-20(24)15-8-6-14(7-9-15)13-25-17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALLIXIEDKQAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(aminocarbonyl)phenyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3618899.png)

![2-bromo-1-[(4-chlorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B3618920.png)
![N-benzyl-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B3618925.png)

![ethyl {[6-iodo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3618944.png)
![ethyl 2-chloro-5-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B3618947.png)
![2-tert-butyl 4-ethyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3618952.png)
![N~1~-(2,4-difluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3618955.png)

![3,4-dimethoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3618978.png)

![N-(2,4-dimethoxyphenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3618988.png)